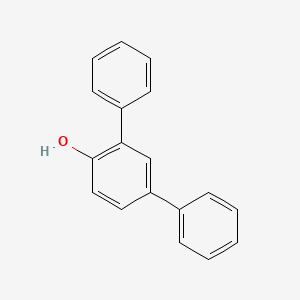

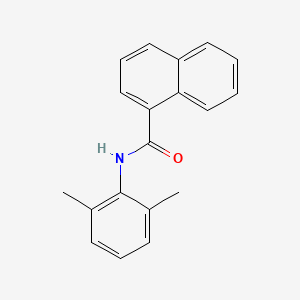

2,4-Diphenylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Photochemical Reactions

2,4-Diphenylphenol has been studied in the context of photochemical reactions. Research by Haga and Takayanagi (1996) explored the photochemical rearrangement of diphenyl ether, leading to the formation of products like 2-phenylphenol and 4-phenylphenol, which are structurally related to 2,4-diphenylphenol. This study helps understand the behavior of similar compounds under photochemical conditions (Haga & Takayanagi, 1996).

Adsorption Studies

Activated carbon fibers (ACFs) have been used for the adsorption of various phenols, including compounds structurally similar to 2,4-diphenylphenol, demonstrating their effectiveness in removing these compounds from solutions. This research by Liu et al. (2010) is significant for environmental remediation and purification processes (Liu et al., 2010).

Antioxidant Research

Goupy et al. (2003) studied the antioxidant properties of dietary polyphenols, which includes compounds like 2,4-diphenylphenol. Their research focused on the kinetics of hydrogen transfer reactions, which are crucial for understanding the antioxidant mechanism of such compounds (Goupy et al., 2003).

Estrogenic Potency Studies

The estrogenic potencies of various polybrominated diphenyl ethers and hydroxylated compounds, including those related to 2,4-diphenylphenol, were investigated by Meerts et al. (2001). This research is crucial for understanding the potential endocrine-disrupting effects of such compounds (Meerts et al., 2001).

Electrochemical Oxidation Studies

Hapiot and Pinson (1993) examined the electrochemical oxidation of compounds like 4-substituted-2,6-diphenylphenolates, which provides insights into the oxidative behavior and potential applications of 2,4-diphenylphenol derivatives in electrochemical processes (Hapiot & Pinson, 1993).

Catalytic Dehydrogenation

Dong-hai (2010) explored the synthesis of 2,6-diphenylphenol through the catalytic dehydrogenation of tricyclic ketones. This research has implications for the industrial synthesis and applications of diphenylphenol derivatives (Xu Dong-hai, 2010).

Safety and Hazards

When handling 2,4-Diphenylphenol, it is advised to avoid breathing mist, gas or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用機序

Mode of Action

Phenolic compounds like 2,4-diphenylphenol are known to interact with their targets through various mechanisms, such as direct binding or modulation of enzymatic activity .

Pharmacokinetics

As a phenolic compound, it is expected to have certain characteristics common to this class of compounds, such as absorption in the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and excretion via the kidneys .

Result of Action

Some phenolic compounds are known to have antioxidant properties and can interact with cellular signaling pathways .

特性

IUPAC Name |

2,4-diphenylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRGRCLYQUZXFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1,1,1,5,5,5-hexafluoro-2,4-pentanedione](/img/structure/B2599210.png)

![N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2599211.png)

![3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2599215.png)

![7-Chloro-1h-pyrazolo[4,3-d]pyrimidine, HCl](/img/structure/B2599218.png)

![{3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol](/img/structure/B2599230.png)

![6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2599231.png)